
5-ブロモ-4-メチルオキサゾール
説明
5-Bromo-4-methyloxazole is a useful research compound. Its molecular formula is C4H4BrNO and its molecular weight is 161.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
5-ブロモ-4-メチルオキサゾール: は、有機合成における重要な中間体として機能します。そのブロモ基は非常に反応性が高く、さまざまな置換反応に適しています。 例えば、鈴木カップリング反応を起こして、多くの医薬品に含まれる構造であるビアリールオキサゾールを形成することができます .
医薬品化学
医薬品化学において、5-ブロモ-4-メチルオキサゾールは、重要な薬理活性を持つヘテロ環式化合物を合成するために用いられます。 これらの化合物は、癌細胞におけるヒストン脱アセチル化酵素 (HDAC)、シクロオキシゲナーゼ-2 (COX-2)、ヒト上皮成長因子受容体 (EGFR) キナーゼなど、さまざまな酵素や受容体と相互作用することができます .
癌研究
この化合物は、医薬品成分中に安定で活性のある部分構造を形成する能力から、癌研究において有望な候補となっています。 薬剤感受性、薬剤耐性、多剤耐性の癌細胞株に対して強力な活性を示すことが観察されています .
抗真菌および抗菌用途
5-ブロモ-4-メチルオキサゾールの臭素化オキサゾール環は、抗真菌および抗菌特性を持つ分子に組み込むことができます。 これは、新規抗生物質や抗真菌剤の開発に特に有用です .
ケミカルバイオロジー
ケミカルバイオロジストは、5-ブロモ-4-メチルオキサゾールを用いて、タンパク質-リガンド相互作用を研究しています。 この化合物は、蛍光マーカーやその他のプローブで標識することができ、これらの相互作用をリアルタイムで可視化することで、細胞プロセスを理解するのに役立ちます .
作用機序
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as receptor binding, post-receptor effects, and chemical interactions .
Pharmacokinetics
Pharmacokinetics is the science of the kinetics of drug absorption, distribution, and elimination, and these processes determine the onset, duration, and intensity of a drug’s effect .
Result of Action
Similar compounds are known to produce various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that various factors, including temperature, ph, and the presence of other compounds, can influence the action of similar compounds .
生化学分析
Biochemical Properties
5-Bromo-4-methyloxazole plays a significant role in biochemical reactions, particularly in the synthesis of bradykinin B2 receptor antagonists, which are used in the therapeutic treatment of hereditary diseases . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a reagent in the synthesis of indole phytoalexins, which exhibit antiproliferative and cytotoxic activities against cancer cell lines . The interactions between 5-Bromo-4-methyloxazole and these biomolecules are primarily based on its ability to form covalent bonds and participate in cycloaddition reactions, thereby influencing the overall biochemical pathways.
Cellular Effects
The effects of 5-Bromo-4-methyloxazole on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Bromo-4-methyloxazole has demonstrated antiproliferative activity against various human cancer cell lines, including melanoma and colon carcinoma . It induces apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. Additionally, 5-Bromo-4-methyloxazole affects cellular metabolism by altering the expression of key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 5-Bromo-4-methyloxazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For example, 5-Bromo-4-methyloxazole has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition results in reduced glucose production and altered metabolic pathways. Furthermore, 5-Bromo-4-methyloxazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-4-methyloxazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-Bromo-4-methyloxazole, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the temporal effects of 5-Bromo-4-methyloxazole on cellular function have been observed to vary, with initial exposure leading to significant changes in cell signaling and metabolism, followed by a gradual return to baseline levels as the compound is metabolized and cleared from the system.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methyloxazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of cancer cell proliferation and the modulation of metabolic pathways . At high doses, 5-Bromo-4-methyloxazole can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of 5-Bromo-4-methyloxazole in therapeutic applications.
Metabolic Pathways
5-Bromo-4-methyloxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The primary enzymes involved in the metabolism of 5-Bromo-4-methyloxazole include cytochrome P450 oxidases and transferases, which catalyze the conversion of the parent compound into more water-soluble forms for elimination. These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of 5-Bromo-4-methyloxazole.
Transport and Distribution
The transport and distribution of 5-Bromo-4-methyloxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, 5-Bromo-4-methyloxazole can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 5-Bromo-4-methyloxazole within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-4-methyloxazole is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of 5-Bromo-4-methyloxazole within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes. For example, the accumulation of 5-Bromo-4-methyloxazole in the nucleus can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes.
特性
IUPAC Name |
5-bromo-4-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-4(5)7-2-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEENPJFQTCNAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


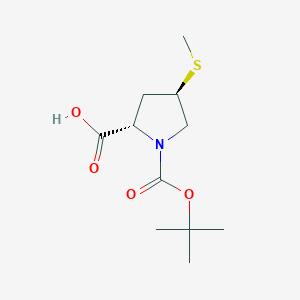
![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)
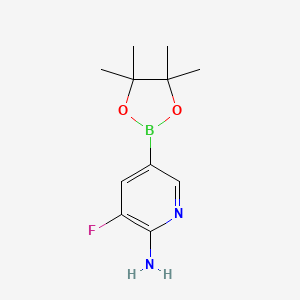
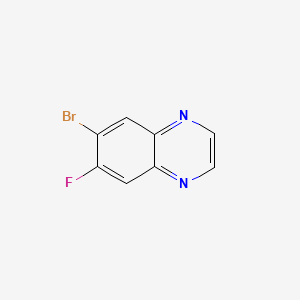

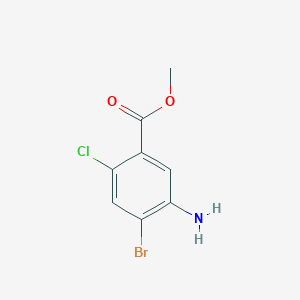
amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)
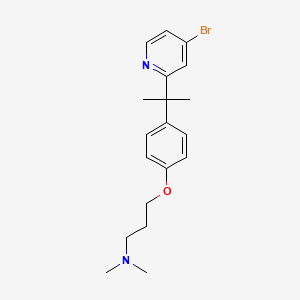

![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
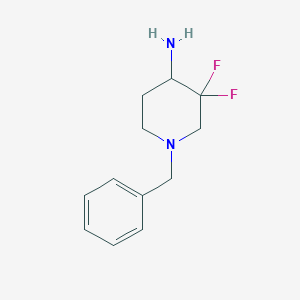
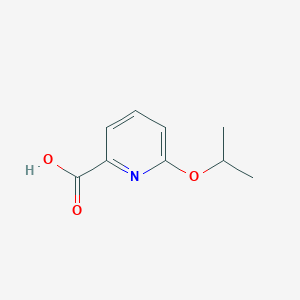
![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)
![7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one](/img/structure/B1529658.png)
